![molecular formula C10H7BrO3S B13014443 Methyl 7-bromo-3-hydroxybenzo[b]thiophene-2-carboxylate](/img/structure/B13014443.png)
Methyl 7-bromo-3-hydroxybenzo[b]thiophene-2-carboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Methyl 7-bromo-3-hydroxybenzo[b]thiophene-2-carboxylate is a chemical compound belonging to the class of benzo[b]thiophene derivatives. These compounds are known for their diverse biological and chemical properties, making them valuable in various fields of research and industry. The structure of this compound includes a bromine atom at the 7th position, a hydroxyl group at the 3rd position, and a carboxylate ester group at the 2nd position on the benzo[b]thiophene ring.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of methyl 7-bromo-3-hydroxybenzo[b]thiophene-2-carboxylate typically involves the bromination of a precursor benzo[b]thiophene compound followed by esterification. One common method includes the use of bromine or a brominating agent to introduce the bromine atom at the desired position. The hydroxyl group can be introduced through a hydroxylation reaction, and the carboxylate ester group is formed via esterification with methanol in the presence of an acid catalyst.
Industrial Production Methods
Industrial production of this compound may involve large-scale bromination and esterification processes. These processes are optimized for high yield and purity, often using continuous flow reactors and advanced purification techniques such as recrystallization and chromatography.
Analyse Des Réactions Chimiques
Types of Reactions
Methyl 7-bromo-3-hydroxybenzo[b]thiophene-2-carboxylate undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines or thiols.
Oxidation Reactions: The hydroxyl group can be oxidized to form a carbonyl group.
Reduction Reactions: The ester group can be reduced to an alcohol.
Common Reagents and Conditions
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Major Products
Substitution: Formation of substituted benzo[b]thiophene derivatives.
Oxidation: Formation of carbonyl-containing benzo[b]thiophene derivatives.
Reduction: Formation of alcohol-containing benzo[b]thiophene derivatives.
Applications De Recherche Scientifique
Methyl 7-bromo-3-hydroxybenzo[b]thiophene-2-carboxylate has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly in the design of new therapeutic agents.
Industry: Utilized in the development of organic semiconductors and other advanced materials.
Mécanisme D'action
The mechanism of action of methyl 7-bromo-3-hydroxybenzo[b]thiophene-2-carboxylate involves its interaction with specific molecular targets. The bromine atom and hydroxyl group play crucial roles in its binding affinity and reactivity. The compound may interact with enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context of use.
Comparaison Avec Des Composés Similaires
Similar Compounds
Methyl 3-hydroxybenzo[b]thiophene-2-carboxylate: Lacks the bromine atom, resulting in different reactivity and biological properties.
Methyl 7-chloro-3-hydroxybenzo[b]thiophene-2-carboxylate: Contains a chlorine atom instead of bromine, leading to variations in chemical behavior and applications.
Methyl 7-bromo-2-hydroxybenzo[b]thiophene-3-carboxylate: Positional isomer with different substitution pattern, affecting its chemical and biological properties.
Uniqueness
Methyl 7-bromo-3-hydroxybenzo[b]thiophene-2-carboxylate is unique due to the specific arrangement of its functional groups, which confer distinct chemical reactivity and potential biological activities. The presence of the bromine atom at the 7th position enhances its electrophilic character, making it a valuable intermediate in various synthetic transformations.
Propriétés
Formule moléculaire |
C10H7BrO3S |
|---|---|
Poids moléculaire |
287.13 g/mol |
Nom IUPAC |
methyl 7-bromo-3-hydroxy-1-benzothiophene-2-carboxylate |
InChI |
InChI=1S/C10H7BrO3S/c1-14-10(13)9-7(12)5-3-2-4-6(11)8(5)15-9/h2-4,12H,1H3 |
Clé InChI |
HPSIGRYWDNGWSJ-UHFFFAOYSA-N |
SMILES canonique |
COC(=O)C1=C(C2=C(S1)C(=CC=C2)Br)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



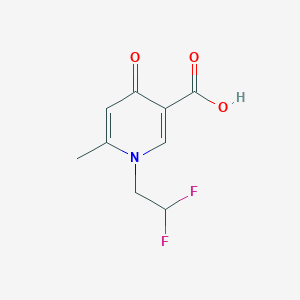
![[4,8-bis[5-(2-ethylhexylsulfanyl)-4-fluorothiophen-2-yl]-2-trimethylstannylthieno[2,3-f][1]benzothiol-6-yl]-trimethylstannane](/img/structure/B13014381.png)
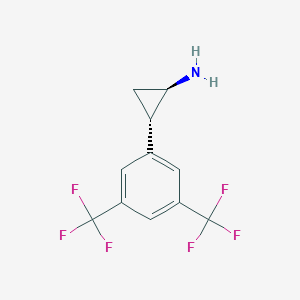
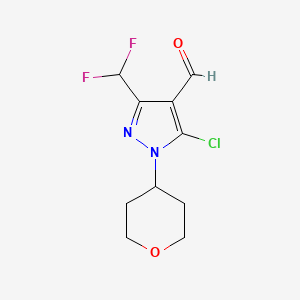
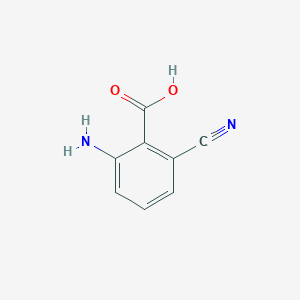
![tert-butyl(1S,5S)-9-oxo-3,7-diazabicyclo[3.3.1]nonane-3-carboxylate](/img/structure/B13014397.png)
![[1,2,4]Triazolo[4,3-b]pyridazin-3(2h)-one](/img/structure/B13014403.png)

![Methyl 3-hydroxy-5-iodobenzo[b]thiophene-2-carboxylate](/img/structure/B13014424.png)

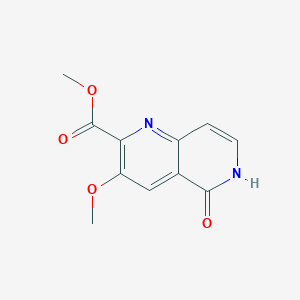
![9-Fluoro-3-methyl-10-(4-methylpiperazin-1-yl)-7-oxo-3,5,6,7-tetrahydro-2H-[1,4]oxazino[2,3,4-ij]quinoline-6-carbaldehyde](/img/structure/B13014433.png)
![7,7-Dimethyl-2-oxaspiro[3.3]heptan-5-ol](/img/structure/B13014441.png)
